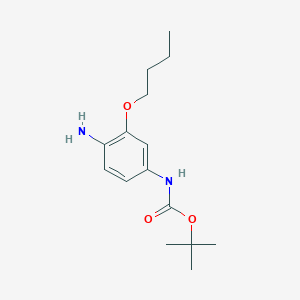
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a butoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-butoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-butoxyphenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(4-amino-3-butoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(4-amino-3-butoxyphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in biological research to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is valued for its stability and reactivity, making it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-amino-3-butoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-butyl N-(4-amino-3-methoxyphenyl)carbamate
- tert-butyl N-(4-amino-3-ethoxyphenyl)carbamate
- tert-butyl N-(4-amino-3-propoxyphenyl)carbamate
Comparison: tert-butyl N-(4-amino-3-butoxyphenyl)carbamate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H24N2O3 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-6-9-19-13-10-11(7-8-12(13)16)17-14(18)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3,(H,17,18) |
Clave InChI |
SBXWIZGBRBMPCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
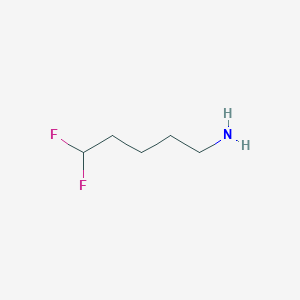
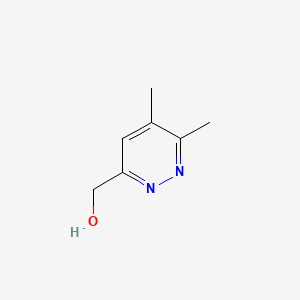
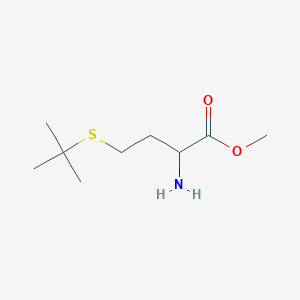




![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
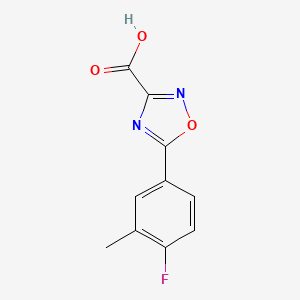
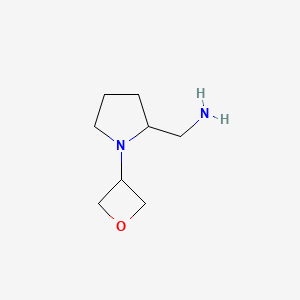
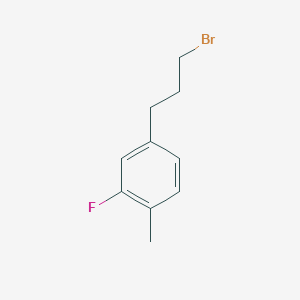
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
